Cas no 1806606-56-3 (4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid)
4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid
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- Inchi: 1S/C12H11BrF2O5/c13-4-3-8(16)6-1-2-7(10(17)11(18)19)9(5-6)20-12(14)15/h1-2,5,10,12,17H,3-4H2,(H,18,19)
- InChI Key: YYAJBRNDBDBFCQ-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC(C(C(=O)O)O)=C(C=1)OC(F)F)=O
Computed Properties
- Exact Mass: 351.97579 g/mol
- Monoisotopic Mass: 351.97579 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 83.8
- Molecular Weight: 353.11
4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027478-250mg |
4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid |
1806606-56-3 | 97% | 250mg |
480.00 USD | 2021-06-17 | |
| Alichem | A015027478-500mg |
4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid |
1806606-56-3 | 97% | 500mg |
815.00 USD | 2021-06-17 | |
| Alichem | A015027478-1g |
4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid |
1806606-56-3 | 97% | 1g |
1,460.20 USD | 2021-06-17 |
4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid
4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic Acid: A Comprehensive Overview
The compound with CAS No. 1806606-56-3, known as 4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of mandelic acid, a naturally occurring alpha-hydroxy acid, which has been extensively studied for its potential applications in drug development and material science. The introduction of the 3-bromopropanoyl and difluoromethoxy groups into the mandelic acid framework introduces unique chemical properties that make this compound particularly interesting for researchers.
Recent studies have highlighted the importance of 4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid in the context of drug design. The bromine atom in the 3-bromopropanoyl group plays a crucial role in modulating the electronic properties of the molecule, which can influence its bioavailability and pharmacokinetics. Additionally, the difluoromethoxy group introduces steric and electronic effects that can enhance the compound's stability and solubility, making it a promising candidate for drug delivery systems.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecular architectures. Researchers have explored its use in synthesizing bioactive molecules with enhanced therapeutic potential. For instance, the bromine atom in the 3-bromopropanoyl group can serve as a reactive site for nucleophilic substitutions, enabling the creation of diverse derivatives with tailored functionalities.
The structural complexity of 4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid also makes it an attractive candidate for studying enzyme inhibition mechanisms. Recent experiments have demonstrated that this compound exhibits moderate inhibitory activity against certain proteases, suggesting its potential role in antiviral and anticancer therapies.
In terms of synthesis, this compound is typically prepared through a multi-step process involving Friedel-Crafts acylation and subsequent bromination reactions. The synthesis pathway has been optimized to ensure high yields and purity, making it feasible for large-scale production if required.
From an analytical standpoint, 4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid has been characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These analyses have provided valuable insights into its molecular structure and conformational dynamics.
In conclusion, 4-(3-Bromopropanoyl)-2-(difluoromethoxy)mandelic acid represents a significant advancement in the field of organic synthesis. Its unique chemical properties and versatile functional groups make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in future innovations in medicine and materials science.
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